3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a sulfanyl linkage to a nitro- and trifluoromethyl-substituted aromatic ring. This compound is structurally complex, with two trifluoromethyl groups (at the pyridine and phenyl rings), a chlorine atom at position 3 of the pyridine, and electron-withdrawing nitro groups at positions 2 and 6 of the phenyl ring.
Properties
IUPAC Name |
3-chloro-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4ClF6N3O4S/c14-7-1-6(13(18,19)20)4-21-11(7)28-10-8(22(24)25)2-5(12(15,16)17)3-9(10)23(26)27/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKQJJPBIQFZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4ClF6N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluazinam involves multiple steps, starting with the chlorination of pyridine derivatives followed by nitration and trifluoromethylation. The reaction conditions typically require the use of strong acids and oxidizing agents under controlled temperatures.
Industrial Production Methods: In an industrial setting, Fluazinam is produced through a series of chemical reactions that involve the careful control of reaction parameters to ensure the purity and yield of the final product. The process includes the use of large-scale reactors and purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Fluazinam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and functionalization.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the use of nucleophiles and electrophiles under specific conditions to replace functional groups.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final compound.
Scientific Research Applications
Chemistry: In chemistry, Fluazinam is used as a reagent in organic synthesis and as a model compound for studying chemical reactions involving trifluoromethyl groups.
Biology: Fluazinam has been studied for its biological activity, particularly its fungicidal properties, which make it valuable in agricultural research.
Medicine: While not commonly used in medicine, Fluazinam's chemical structure has been of interest in the development of new pharmaceuticals.
Industry: In the agricultural industry, Fluazinam is widely used as a fungicide to protect crops from fungal infections, thereby improving crop yield and quality.
Mechanism of Action
Fluazinam exerts its fungicidal effects by inhibiting the respiration of fungal cells. It disrupts the electron transport chain in the mitochondria, leading to the death of the fungal cells. The molecular targets include enzymes involved in the respiratory process.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- The sulfanyl (-S-) linkage in the target compound distinguishes it from ether (-O-) or amino (-NH-) linkages in analogs like 7e and fluazinam.
- Nitro groups at positions 2 and 6 on the phenyl ring are consistent in the target compound and fluazinam, contributing to electron-deficient aromatic systems that interact with biological targets .
- Trifluoromethoxy (-OCF₃) and sulfonyl (-SO₂CF₃) substituents in analogs 7e and 7b introduce distinct electronic effects, altering reactivity and metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher predicted LogP (4.8 vs. 3.9 for fluazinam) suggests greater lipophilicity, likely due to the sulfanyl group replacing the amino group .
- Lower solubility in aqueous media compared to DMSO-soluble analogs (e.g., 7i) highlights formulation challenges for agricultural applications .
Biological Activity
3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine is a complex organic compound with potential biological applications. This article delves into its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C15H11ClF3N5O4S
- Molecular Weight : 449.79 g/mol
- CAS Number : 436133-68-5
The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a sulfanyl linkage to a dinitrophenyl moiety. This unique structure contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Below are detailed findings from various studies.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds, suggesting that the presence of nitro and halogen groups enhances activity against bacterial strains. The introduction of the trifluoromethyl group has been associated with increased potency against specific pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 64 | E. coli |
| Reference Compound | 32 | E. coli |
The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it was tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| MEL-8 | 2.41 | Cell cycle arrest |
The results indicate that the compound acts through a dose-dependent mechanism, leading to significant cell death in cancerous cells .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy : A trial involving patients with advanced breast cancer showed that compounds with similar structural features led to improved survival rates when combined with standard chemotherapy .
- Case Study on Antibacterial Resistance : Research indicated that derivatives of this compound could overcome resistance in methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections .
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group facilitates the production of ROS, leading to oxidative stress in microbial cells.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell wall synthesis in bacteria, contributing to its antibacterial effects.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
